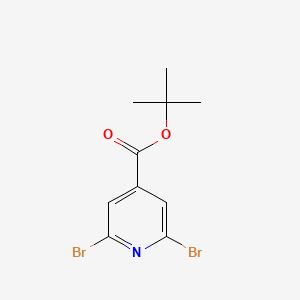

Tert-butyl 2,6-dibromoisonicotinate

Description

Contextualization of Dibromo-Pyridines in Contemporary Organic Synthesis

Dibromo-pyridines are important intermediates in organic synthesis. chemicalbook.com The two bromine atoms on the pyridine (B92270) ring serve as valuable functional groups that can be selectively manipulated through a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse substituents, including aryl, alkyl, and alkynyl groups, onto the pyridine core. This versatility makes dibromo-pyridines key starting materials for the construction of complex, highly functionalized pyridine-containing molecules. organic-chemistry.org Furthermore, the bromine atoms can be replaced by other functional groups through nucleophilic aromatic substitution or metal-halogen exchange reactions, further expanding their synthetic utility.

Significance of the Isonicotinate (B8489971) Ester Moiety in Molecular Design

The isonicotinate ester moiety, an ester derivative of isonicotinic acid (pyridine-4-carboxylic acid), is a significant structural motif in molecular design. wikipedia.orga2bchem.com Isonicotinic acid and its derivatives are found in various biologically active compounds and are used in the synthesis of pharmaceuticals. a2bchem.com For instance, isoniazid, a key anti-tuberculosis drug, is a hydrazide derivative of isonicotinic acid. a2bchem.com The ester group itself can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a range of chemical reactions, such as amide bond formation. The nitrogen atom in the pyridine ring of the isonicotinate moiety can also act as a ligand, coordinating to metal centers in the formation of metal-organic frameworks (MOFs) and coordination polymers. wikipedia.org

Overview of Tert-butyl Esters as Protecting Groups and Reactivity Modulators

Tert-butyl esters are widely used as protecting groups for carboxylic acids in organic synthesis. libretexts.orgthieme-connect.com The bulky tert-butyl group provides steric hindrance that protects the carboxylic acid from a variety of reaction conditions, including those involving nucleophiles and reducing agents. thieme-connect.com This stability allows for chemical modifications to be carried out on other parts of the molecule without affecting the carboxylic acid functionality. youtube.com

A key advantage of the tert-butyl ester protecting group is its selective removal under acidic conditions, often using trifluoroacetic acid (TFA). youtube.com This deprotection strategy is orthogonal to many other protecting groups, enabling selective deprotection in complex multi-step syntheses. libretexts.org The tert-butyl group can also modulate the reactivity of the molecule by influencing its electronic and steric properties.

Chemical and Physical Properties of Tert-butyl 2,6-dibromoisonicotinate

While specific experimental data for this compound is not extensively available in the provided search results, some key properties can be inferred or are listed in chemical supplier databases.

| Property | Value |

| Molecular Formula | C₁₀H₁₁Br₂NO₂ |

| Molecular Weight | 337.01 g/mol bldpharm.com |

| CAS Number | Not available in the search results. |

Structure

3D Structure

Properties

Molecular Formula |

C10H11Br2NO2 |

|---|---|

Molecular Weight |

337.01 g/mol |

IUPAC Name |

tert-butyl 2,6-dibromopyridine-4-carboxylate |

InChI |

InChI=1S/C10H11Br2NO2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3 |

InChI Key |

PRAMWGWZQFVERZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC(=C1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2,6 Dibromoisonicotinate and Analogs

Direct Bromination Strategies for Pyridine (B92270) Carboxylates

The introduction of two bromine atoms at the C2 and C6 positions of a pyridine ring bearing a carboxylate at the C4 position is a challenging transformation due to the electron-deactivating nature of the carboxyl group.

Regioselective Dibromination Approaches

Achieving regioselective dibromination in pyridine carboxylates often necessitates forcing conditions. Because the pyridine ring is electron-deficient, electrophilic substitution reactions, such as halogenation, require high temperatures and the use of strong acids or catalysts. youtube.com The presence of an electron-withdrawing group like a carboxylate further deactivates the ring, making the reaction even more challenging. One reported method for the synthesis of 2,6-dibromopyridine (B144722) involves heating pyridine with bromine in the presence of fuming sulfuric acid. While this highlights a general strategy, the direct application to tert-butyl isonicotinate (B8489971) to selectively yield the 2,6-dibromo product requires careful optimization to avoid decomposition or unwanted side reactions. A study on the dibromination of methyl indole-3-carboxylate (B1236618) using bromine in acetic acid demonstrates the possibility of achieving regioselective dibromination under specific conditions. nih.gov

Catalytic Systems in Halogenation Reactions

To circumvent the harsh conditions of traditional halogenation, catalytic methods are an area of active research. nih.govacs.org While specific catalytic systems for the direct dibromination of tert-butyl isonicotinate are not extensively documented, general strategies for pyridine halogenation offer potential avenues. nih.govacs.org Lewis acids can be employed to enhance the electrophilicity of the halogenating agent. nih.gov More advanced methods involve transition-metal-catalyzed C-H activation, which can provide high regioselectivity under milder conditions. However, these methods often require specialized ligands and catalysts. Another approach involves the use of designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles, although this is more suited for monofunctionalization. nih.govacs.org

Esterification Routes to Tert-butyl Isonicotinates

The formation of the tert-butyl ester group is a critical step in the synthesis of the target compound and can be performed either before or after the bromination of the pyridine ring.

Synthesis from 2,6-Dibromoisonicotinic Acid

A common and often high-yielding route to tert-butyl 2,6-dibromoisonicotinate is through the esterification of 2,6-dibromoisonicotinic acid. This approach separates the challenging bromination and esterification steps. The esterification can be effectively carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net This method is widely used for the esterification of carboxylic acids with tert-butanol (B103910) due to its mild conditions and good yields. researchgate.netorgsyn.org

Table 1: Esterification of 2,6-Dibromoisonicotinic Acid

| Starting Material | Reagent | Catalyst | Typical Solvent | Product |

|---|

Alternative Esterification Techniques with Tert-butyl Alcohol Derivatives

Direct esterification of carboxylic acids with the sterically hindered tert-butanol can be challenging. researchgate.net However, methods have been developed to facilitate this transformation. One approach involves the use of a strong acid catalyst, though this can sometimes lead to side reactions. asianpubs.org Another technique is the use of tert-butyl acetate (B1210297) in the presence of a strong acid ion-exchange resin, which has been demonstrated for the synthesis of tert-butyl bromoacetate. google.com The use of tert-butyl bromide in the presence of a base to form the carboxylate salt, followed by nucleophilic substitution, is another viable but less common method for synthesizing tert-butyl esters. prepchem.com

Green Chemistry Principles in the Synthesis of Halogenated Heterocycles

The principles of green chemistry are increasingly being applied to the synthesis of halogenated heterocycles to minimize environmental impact. rasayanjournal.co.in This involves developing more efficient and safer chemical processes. nih.govresearchgate.net For the synthesis of compounds like this compound, this could involve several strategies. The use of microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the creation of pyridine derivatives. nih.govresearchgate.net Furthermore, the development of catalytic systems that can operate under milder conditions with higher selectivity reduces energy consumption and the formation of byproducts. rasayanjournal.co.in The use of less hazardous solvents and reagents is also a key aspect of green chemistry. For instance, exploring alternatives to highly corrosive reagents like fuming sulfuric acid in bromination reactions would be a significant advancement. rasayanjournal.co.in One-pot multicomponent reactions also represent a green approach by reducing the number of synthetic steps and purification processes. nih.govresearchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tert-butyl isonicotinate |

| 2,6-Dibromopyridine |

| Isonicotinic acid |

| 2,6-Dibromoisonicotinic acid |

| Di-tert-butyl dicarbonate |

| 4-(Dimethylamino)pyridine |

| Tert-butanol |

| Tert-butyl acetate |

| Tert-butyl bromide |

| Bromine |

| Sulfuric acid |

Challenges and Optimizations in the Synthesis of Sterically Hindered Halogenated Pyridines

The synthesis of sterically hindered halogenated pyridines, such as this compound, is a complex task fraught with challenges. The inherent electronic properties of the pyridine ring and the steric hindrance imposed by multiple substituents create significant hurdles for chemists.

Furthermore, the presence of substituents, particularly at positions flanking the site of desired halogenation, introduces steric hindrance. This physical obstruction can prevent the incoming halogen electrophile from approaching the target carbon atom, thereby reducing the reaction rate and efficiency. For a molecule like this compound, introducing two bromine atoms at the 2 and 6 positions of a pyridine ring that also contains a bulky tert-butyl ester group at the 4-position presents a considerable steric challenge.

To address these difficulties, a variety of optimization strategies and alternative synthetic routes have been developed. These methods aim to increase the reactivity of the pyridine ring, improve regioselectivity, and allow for halogenation under milder conditions.

One successful approach involves the use of pyridine N-oxides. The N-oxide group is electron-donating, which activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. nih.gov Following halogenation, the N-oxide can be removed through reduction to yield the desired halogenated pyridine.

Another powerful strategy is directed ortho-metalation (DoM). In this technique, a directing group on the pyridine ring, such as a carbonyl or an amide, coordinates with an organolithium reagent or other strong base to selectively deprotonate the adjacent ortho-position. The resulting metalated intermediate can then be trapped with an electrophilic halogen source (e.g., Br₂, NBS) to install the halogen with high regioselectivity. This method can be particularly useful for overcoming the inherent electronic preferences of the pyridine ring.

More recently, innovative methods have emerged that temporarily alter the electronic nature of the pyridine ring. One such method is the Zincke reaction, which involves the ring-opening of a pyridinium (B92312) salt with an amine to form a linear, electron-rich Zincke imine intermediate. nih.govchemrxiv.org This acyclic intermediate readily undergoes regioselective halogenation under mild conditions. nih.govchemrxiv.orgmountainscholar.org Subsequent ring-closure reforms the pyridine ring, now bearing the desired halogen substituent. nih.govchemrxiv.org This ring-opening, halogenation, ring-closing sequence has proven effective for the synthesis of a diverse range of 3-halopyridines. nih.govchemrxiv.org

Another advanced technique employs specially designed phosphine reagents. nih.govresearchgate.net In this approach, a phosphine is installed at the 4-position of the pyridine, forming a phosphonium (B103445) salt. This activates the ring, and the phosphine group can then be displaced by a halide nucleophile in what is proposed to be a stepwise SNAr pathway. nih.govresearchgate.net This method has shown promise for the late-stage halogenation of complex molecules. nih.govresearchgate.net

The table below summarizes some of the challenges and corresponding optimization strategies in the synthesis of halogenated pyridines.

| Challenge | Traditional Approach | Limitations | Optimization Strategy | Advantages |

| Electron-Deficient Ring | Electrophilic Aromatic Substitution (EAS) with elemental halogens and Lewis/Brønsted acids. nih.govchemrxiv.org | Harsh conditions (high temp.), low regioselectivity, formation of isomeric mixtures. nih.govnih.govchemrxiv.org | Pyridine N-oxide activation, Zincke imine formation, Phosphine reagent activation. nih.govnih.govchemrxiv.orgmountainscholar.org | Milder reaction conditions, improved regioselectivity, broader substrate scope. nih.govnih.govchemrxiv.orgmountainscholar.org |

| Steric Hindrance | Use of highly reactive halogenating agents. | Can lead to over-halogenation or decomposition of starting material. | Directed ortho-metalation (DoM), use of sterically tailored reagents. | High regioselectivity, controlled introduction of halogens. |

| Poor Regioselectivity | Separation of isomers by chromatography. | Tedious, time-consuming, and results in lower overall yield. | Directed ortho-metalation (DoM), Zincke imine pathway, specific phosphine reagents. nih.govnih.govchemrxiv.orgmountainscholar.org | Predictable and high regioselectivity, minimizing the need for purification of isomers. nih.govnih.govchemrxiv.orgmountainscholar.org |

A plausible synthetic route to this compound would likely begin with a suitable isonicotinic acid derivative. For instance, chelidamic acid (2,6-dihydroxyisonicotinic acid) could be a potential starting material. The hydroxyl groups could be converted to bromine atoms using a reagent like phosphorus oxybromide (POBr₃). The resulting 2,6-dibromoisonicotinic acid would then need to be esterified with tert-butanol. This esterification is itself challenging due to the steric bulk of the tert-butyl group and the deactivating effect of the two bromine atoms on the carboxyl group. This may require the use of coupling agents or conversion of the carboxylic acid to a more reactive species like an acid chloride before reaction with potassium tert-butoxide.

The following table outlines a hypothetical synthetic pathway for this compound, highlighting the key transformations and potential challenges.

| Step | Starting Material | Reagent(s) | Product | Key Challenge |

| 1 | Chelidamic Acid | Phosphorus oxybromide (POBr₃) | 2,6-Dibromoisonicotinic acid | Harsh reaction conditions, potential for side reactions. |

| 2 | 2,6-Dibromoisonicotinic acid | Thionyl chloride (SOCl₂), then Potassium tert-butoxide | This compound | Steric hindrance from the tert-butyl group and the 2,6-dibromo substituents, requiring activation of the carboxylic acid. |

Mechanistic Investigations of Reactivity and Transformation Pathways

Exploration of Nucleophilic Aromatic Substitution (SNAr) Pathways at Pyridine (B92270) Centers

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic systems like substituted pyridines. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com The stability of this intermediate is the crucial factor determining the reaction rate. pressbooks.pub

The two bromine atoms at the 2- and 6-positions (ortho to the ring nitrogen) play a critical role in activating the pyridine ring for nucleophilic attack. Halogens act as potent electron-withdrawing groups through their inductive effect, which decreases the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. wikipedia.orgnumberanalytics.com

When a nucleophile attacks a carbon atom bearing a bromine substituent, a Meisenheimer complex is formed. The negative charge of this intermediate can be effectively delocalized throughout the ring and, most importantly, onto the electronegative nitrogen atom. wikipedia.orgyoutube.com The electron-withdrawing bromine atoms further stabilize this anionic complex, lowering the activation energy for its formation, which is typically the rate-determining step of the SNAr mechanism. numberanalytics.com Pyridines are particularly reactive in SNAr when substituted at the ortho or para positions because the negative charge in the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.org

The tert-butyl isonicotinate (B8489971) group at the 4-position also significantly influences the ring's reactivity. The ester functionality is electron-withdrawing, working in concert with the bromine atoms to further decrease the electron density of the pyridine ring. learncbse.in This enhanced electrophilicity facilitates the initial attack by a nucleophile.

Radical Processes and Electron Transfer Mechanisms Involving Dibromo-Pyridines

Beyond ionic pathways, dibromo-pyridines can participate in radical reactions, often initiated by single-electron transfer (SET). Photoredox catalysis has emerged as a powerful tool for generating pyridyl radicals from halopyridines. nih.gov In this process, a photocatalyst, upon excitation by visible light, can reduce the halopyridine. rsc.org

For a substrate like Tert-butyl 2,6-dibromoisonicotinate, this reduction can lead to the formation of a radical anion. This species can then rapidly fragment, cleaving one of the carbon-bromine bonds to release a bromide anion and generate a highly reactive pyridyl radical. nih.gov The exact energetics of this electron transfer can be influenced by the reaction medium and the possibility of protonation, leading to a proton-coupled electron transfer (PCET) mechanism. nih.govacs.org Once formed, this pyridyl radical can engage in a variety of synthetic transformations, such as addition to alkenes and alkynes to form new carbon-carbon bonds. nih.govlibretexts.org

Hydrolytic Stability and Transesterification Reactions of the Tert-butyl Ester

The tert-butyl ester is a common protecting group for carboxylic acids, valued for its distinct reactivity profile. acsgcipr.orgwikipedia.org It is notably stable under neutral and basic conditions but can be readily cleaved under acidic conditions. acsgcipr.org

The cleavage of a tert-butyl ester under acidic conditions typically proceeds through a unimolecular AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org However, instead of nucleophilic attack at the carbonyl, the mechanism involves the cleavage of the bond between the ester oxygen and the tertiary carbon. This process generates a stable tertiary carbocation (the tert-butyl cation) and the corresponding carboxylic acid. acsgcipr.orgstackexchange.comrsc.org The tert-butyl cation is then deprotonated, usually by the solvent or a weak base, to form isobutylene (B52900) gas. stackexchange.com This mechanism is distinct from the hydrolysis of most other esters (like methyl or ethyl esters), which occurs via a bimolecular AAC2 pathway.

A variety of conditions can be employed to achieve this deprotection, highlighting its versatility.

| Reagent(s) | Solvent | Conditions | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room Temperature | Common and effective method; TFA can often be used catalytically. | stackexchange.com |

| Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Water, Dioxane | Varies (RT to elevated temp.) | Standard strong Brønsted acid conditions. | acsgcipr.org |

| Formic Acid | Neat | Varies | A milder acid suitable for some sensitive substrates. | acsgcipr.org |

| ZnBr₂ | Dichloromethane (DCM) | Room Temperature | Lewis acid catalysis; offers chemoselectivity in the presence of other acid-labile groups like PhF protected amines. | researchgate.net |

| Tris(4-bromophenyl)aminium radical cation ("Magic Blue") / Triethylsilane | Dichloromethane (DCM) | Room Temperature | A mild, radical-mediated deprotection. | acs.orgorganic-chemistry.org |

| 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Neat (as solvent) | Elevated Temperature (Thermolysis) | Cleavage occurs in acidic fluorinated alcohols, with product recovery by simple solvent evaporation. | researchgate.net |

Beyond simple cleavage to the carboxylic acid, the tert-butyl ester group can undergo other selective transformations.

Transesterification: The tert-butyl group can be exchanged for other alcohol fragments. This reaction can be catalyzed by various reagents. For instance, borane (B79455) catalysts like B(C₆F₅)₃ have been shown to facilitate the transesterification of tert-butyl esters under mild conditions. rsc.org Other methods include the use of potassium tert-butoxide in diethyl ether at ambient temperature for the transesterification of methyl esters, a principle that can be adapted. researchgate.net

Conversion to Acid Chlorides: A particularly useful transformation is the direct conversion of tert-butyl esters into acid chlorides. This can be achieved with high selectivity using thionyl chloride (SOCl₂) at room temperature. organic-chemistry.org This reaction is notable because other common esters, such as methyl, ethyl, and benzyl (B1604629) esters, are generally unreactive under these conditions, allowing for chemoselective transformation of the tert-butyl ester in complex molecules. organic-chemistry.org The resulting acid chloride is a versatile intermediate for the synthesis of amides and other esters.

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

The reactivity of halogenated pyridines like this compound is of significant interest in synthetic chemistry. Computational methods, particularly those rooted in quantum mechanics, provide a molecular-level understanding of reaction energetics and transition states that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. For derivatives of 2,6-dibromopyridine (B144722), DFT calculations are instrumental in predicting the stability of reaction intermediates and the geometry of transition states. Studies on related pyridine systems have shown that the positions of the bromine atoms and the tert-butyl ester group significantly influence the electron distribution within the pyridine ring, thereby dictating its susceptibility to nucleophilic or electrophilic attack. echemi.comnumberanalytics.com

For instance, in nucleophilic aromatic substitution reactions, a common pathway for halo-pyridines, DFT can model the formation of the Meisenheimer complex, a key intermediate. echemi.com The calculations can determine the activation energy barriers for the formation of this intermediate and its subsequent transformation to products. The bulky tert-butyl group is expected to exert significant steric hindrance, which can be quantified through DFT calculations, influencing the regioselectivity of reactions.

Theoretical investigations on similar halogenated molecules, such as 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, have utilized DFT at the B3LYP/6-311G(d,p) level to optimize molecular structures and analyze electronic properties like HOMO-LUMO energy gaps. nih.gov Such analyses provide insights into the molecule's reactivity, with the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicating its electron-donating and accepting capabilities, respectively.

Energy Profile Analysis of Key Reaction Pathways

By mapping the potential energy surface of a reaction, computational chemistry can construct a detailed energy profile. This profile illustrates the energy changes as reactants are converted into products, passing through various transition states and intermediates. For this compound, an energy profile analysis would be critical in comparing competing reaction pathways, such as nucleophilic substitution at the bromine-substituted carbons versus reactions involving the ester group.

Computational analyses of reactions involving pyridine derivatives often reveal the Gibbs free energies of stationary points along the reaction coordinate. researchgate.net This allows for the determination of the thermodynamic and kinetic favorability of different pathways. For example, a study on the reaction of a model complex with pyridine provided a simplified energy profile showing the relative Gibbs free energies of intermediates and transition states. researchgate.net

In the context of substituted pyridines, DFT calculations have been employed to assess the free energy barriers of bimolecular nucleophilic substitution (SN2) reactions. nih.gov These calculations can reveal how substituents influence the activation energy and, consequently, the reaction rate. For this compound, such an analysis would quantify the electronic and steric effects of the dibromo and tert-butyl isonicotinate functionalities on its reactivity profile. The table below presents hypothetical energy values for a generic nucleophilic substitution on a dihalopyridine, illustrating the type of data obtained from such computational studies.

| Structure | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| TS1 | First transition state | +15.2 |

| Intermediate | Meisenheimer complex | +5.8 |

| TS2 | Second transition state | +12.5 |

| Products | Final products | -10.3 |

| This table is a hypothetical representation based on typical computational studies of nucleophilic aromatic substitution on dihalopyridines and is for illustrative purposes only. |

Ultimately, the combination of DFT to identify the structures of intermediates and transition states, and the analysis of the complete energy profile, provides a comprehensive mechanistic understanding of the chemical transformations of this compound.

Tert Butyl 2,6 Dibromoisonicotinate As a Versatile Synthetic Intermediate

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms at the C2 and C6 positions of the pyridine (B92270) ring are prime sites for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups. The tert-butyl ester at the C4 position modulates the electronic properties and solubility of the molecule and its derivatives.

The Suzuki-Miyaura coupling is one of the most powerful methods for forming C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron compound. libretexts.org For tert-butyl 2,6-dibromoisonicotinate, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2- and/or 6-positions. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst, in the presence of a base. libretexts.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For related 2,6-dibromopyridine (B144722) substrates, various palladium catalysts and ligands have been successfully employed. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity. researchgate.net The reaction's versatility is demonstrated by its compatibility with a wide range of boronic acids and their derivatives, including those with sensitive functional groups. libretexts.orgnih.gov Anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) have been developed for particularly challenging heteroaryl-heteroaryl couplings. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Dihalopyridine Systems (Examples based on analogous dihalopyridine systems)

| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Ref |

| 1 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Bromo-6-phenylpyridine | 85 | researchgate.net |

| 2 | 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd/IPr | K₃PO₄ | Dioxane/H₂O | 2-Chloro-4-(4-methoxyphenyl)pyridine | 95 | nih.gov |

| 3 | 2-Bromo-6-chloropyridine | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 2-Chloro-6-(3-thienyl)pyridine | 91 | nih.gov |

| 4 | 2,6-Dichloropyrimidine | Pyrazole-4-boronic ester | Pd-CataCXium A-G3 | TMSOK | CPME | 2-Chloro-6-(pyrazol-4-yl)pyrimidine | 88 | nih.gov |

Note: This table presents examples from related dihalopyridine/pyrimidine systems to illustrate the potential reactivity of this compound.

The Sonogashira coupling reaction is the most direct method for synthesizing substituted alkynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgrsc.org This reaction, co-catalyzed by palladium and copper salts, is instrumental for creating C(sp²)–C(sp) bonds. organic-chemistry.org In the context of this compound, the Sonogashira reaction facilitates the introduction of alkyne moieties, which are themselves versatile functional groups for further transformations, such as cyclizations or subsequent coupling reactions. nih.govrsc.org

The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and, occasionally, the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. libretexts.org The choice of palladium catalyst, ligands, and reaction conditions allows for high efficiency and functional group tolerance. organic-chemistry.orghes-so.ch Studies on polyhalogenated pyridines have shown that the reaction can be controlled to achieve selective mono- or poly-alkynylation. rsc.org

Table 2: Representative Sonogashira Coupling Reactions on Dihalopyridine Systems (Examples based on analogous dihalopyridine systems)

| Entry | Pyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |

| 1 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 3,5-Dibromo-2-chloro-6-(phenylethynyl)pyridine | 85 | rsc.org |

| 2 | 2,6-Dibromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine | 92 | nih.gov |

| 3 | 2-Bromopyridine | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 2-(Hept-1-yn-1-yl)pyridine | 95 | wikipedia.org |

| 4 | 3-Bromobenzonitrile | Phenylacetylene | [Ir(cod)OMe]₂/dtbpy then Pd(PPh₃)₄/CuI | K₃PO₄ | Acetonitrile | 3-(Phenylethynyl)benzonitrile (one-pot) | 64 | N/A |

Note: This table presents examples from related dihalopyridine systems to illustrate the potential reactivity of this compound.

Beyond Suzuki and Sonogashira reactions, Negishi and Stille couplings offer powerful, alternative strategies for C-C bond formation.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org A key advantage of this method is the high reactivity of organozinc compounds, which often allows for couplings under very mild conditions and with excellent functional group tolerance. nih.gov For substrates like this compound, this would involve the preparation of an organozinc reagent (e.g., Aryl-ZnX) and its subsequent coupling, providing access to complex biaryl and alkyl-aryl structures. researchgate.netorgsyn.org The use of specific ligands, such as biaryldialkylphosphines, can suppress side reactions and improve selectivity. nih.gov

The Stille coupling utilizes an organostannane (organotin) reagent as the coupling partner for the organohalide. organic-chemistry.orgwikipedia.org Organostannanes are stable to air and moisture, and a wide variety are commercially available or readily synthesized. libretexts.org The reaction is highly versatile with respect to the coupling partners and tolerant of a broad range of functional groups. researchgate.net A significant drawback, however, is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts. organic-chemistry.org For this reason, while effective, it is often seen as a secondary choice to less toxic methods like the Suzuki coupling. organic-chemistry.org

A key feature of this compound is the presence of two chemically equivalent C-Br bonds. This symmetry simplifies initial reactions but presents a challenge and an opportunity for controlling regioselectivity between mono- and di-substitution.

Achieving selective mono-functionalization is often possible by carefully controlling the reaction conditions. By using a stoichiometric amount (e.g., 1 equivalent) of the coupling partner, it is frequently possible to obtain the mono-substituted product in good yield. The first cross-coupling reaction introduces a new group at either the C2 or C6 position. This new group breaks the molecule's symmetry and electronically modifies the remaining C-Br bond, influencing its reactivity in a subsequent, second coupling step.

This differential reactivity allows for an orthogonal cross-coupling strategy . For instance, a Suzuki coupling could be performed first to install an aryl group, followed by a Sonogashira or Negishi coupling to introduce a different functionality at the remaining bromine-substituted position. nih.gov Studies on other dihalopyridines have shown that the electronic nature of the first-installed substituent plays a significant role. An electron-donating group may deactivate the remaining position towards further oxidative addition, whereas an electron-withdrawing group might facilitate the second reaction. The choice of catalyst and ligand system is also critical in modulating the reactivity for sequential couplings. researchgate.net This step-wise approach provides a powerful pathway to asymmetrically substituted 2,6-dipyridyl compounds from a single, symmetric precursor.

Other Metal-Catalyzed Functionalizations

While cross-coupling at the C-Br bonds is the most prominent reactivity pathway, other metal-catalyzed transformations can be envisaged for the functionalization of the pyridine core.

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for forming C-C and C-heteroatom bonds directly from ubiquitous C-H bonds, offering a more atom-economical approach than traditional cross-coupling reactions. nih.govmdpi.comyoutube.com For pyridine derivatives, C-H functionalization can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can inhibit the catalyst. nih.govresearchgate.net

In this compound, the two available C-H bonds are at the C3 and C5 positions. Directing group strategies are often employed to achieve regioselective C-H activation on pyridine rings. nih.gov However, non-directed functionalization at positions distal to the nitrogen (C3 and C4) has also been achieved under specific catalytic systems. nih.gov For a substrate like this compound, after the C-Br bonds have been functionalized, subsequent C-H activation at the C3/C5 positions could provide a route to fully substituted pyridine rings. This remains a synthetic challenge, often requiring harsh conditions or specialized catalytic systems, but represents a frontier in the functionalization of such heterocyclic scaffolds. nih.govresearchgate.net

Nickel-Catalyzed Transformations

The development of transition metal-catalyzed cross-coupling reactions has revolutionized the way chemists approach the formation of carbon-carbon and carbon-heteroatom bonds. While palladium has historically dominated this field, nickel catalysis has emerged as a cost-effective and highly effective alternative, often exhibiting unique reactivity. This compound serves as an excellent substrate for a variety of nickel-catalyzed transformations, enabling the selective functionalization of the pyridine ring.

The bromine atoms at the 2 and 6 positions of the pyridine ring are susceptible to oxidative addition to a low-valent nickel(0) species, initiating the catalytic cycle. The choice of ligands, bases, and reaction conditions can be tuned to achieve a range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of aryl, alkynyl, and amino moieties, respectively, at the halogenated positions. The differential reactivity of the two bromine atoms can often be exploited to achieve mono- or di-functionalization by carefully controlling the stoichiometry of the coupling partner and the reaction conditions.

| Reaction Type | Catalyst System | Coupling Partner | Product Type |

| Suzuki-Miyaura | Ni(II) precatalyst, ligand | Arylboronic acid | Aryl-substituted isonicotinate (B8489971) |

| Sonogashira | Ni(II) precatalyst, ligand | Terminal alkyne | Alkynyl-substituted isonicotinate |

| Buchwald-Hartwig | Ni(II) precatalyst, ligand | Amine | Amino-substituted isonicotinate |

Substitution Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles

Beyond metal-catalyzed reactions, the electron-deficient nature of the pyridine ring, further enhanced by the two electron-withdrawing bromine atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). This pathway provides a complementary method for introducing a variety of heteroatomic functional groups.

Nitrogen Nucleophiles: A wide array of nitrogen-based nucleophiles, including primary and secondary amines, amides, and azoles, can displace one or both bromine atoms. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. The steric hindrance around the bromine atoms and the electronic properties of the incoming nucleophile can influence the regioselectivity and the ease of the substitution. For instance, smaller, more nucleophilic amines may readily displace both bromine atoms, while bulkier or less reactive nucleophiles might favor monosubstitution.

Oxygen Nucleophiles: Oxygen nucleophiles, such as alkoxides and phenoxides, can also participate in SNAr reactions with this compound to form the corresponding ethers. The reactivity of these nucleophiles is dependent on their basicity and the reaction conditions. Strong bases like sodium or potassium alkoxides are often employed to facilitate the displacement of the bromide ions.

Sulfur Nucleophiles: Thiols are potent nucleophiles and readily react with this compound to furnish thioethers. nih.gov Thiolate anions, generated by the deprotonation of thiols with a suitable base, are even more reactive. nih.gov The high nucleophilicity of sulfur often leads to facile substitution under relatively mild conditions. nih.gov

| Nucleophile Type | Example Nucleophile | Product Functional Group |

| Nitrogen | Aniline, Morpholine | Arylamino, Morpholinyl |

| Oxygen | Sodium methoxide, Phenol | Methoxy, Phenoxy |

| Sulfur | Thiophenol | Phenylthio |

Derivatization at the Ester Group for Complex Molecule Synthesis

The tert-butyl ester group at the 4-position of the pyridine ring offers another handle for synthetic manipulation, further expanding the utility of this compound as a building block. This group is relatively stable to many reaction conditions used to functionalize the 2 and 6 positions, but it can be selectively transformed when desired.

Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions. This transformation is often a key step in the synthesis of more complex molecules, as the resulting carboxylic acid can be activated and coupled with a variety of nucleophiles.

Transesterification: While less common, transesterification of the tert-butyl ester to other esters, such as methyl or ethyl esters, can be achieved under specific catalytic conditions. This may be desirable to alter the solubility properties of the molecule or to introduce a different protecting group.

Amidation: The carboxylic acid obtained from the hydrolysis of the ester can be readily converted into amides by coupling with primary or secondary amines using standard peptide coupling reagents. This opens up a vast array of possibilities for creating complex molecules with diverse functionalities, including peptides and other biologically relevant scaffolds.

The ability to sequentially or orthogonally functionalize the pyridine ring at the 2 and 6 positions, followed by derivatization at the 4-position, makes this compound a highly valuable and versatile tool in the synthetic chemist's arsenal (B13267) for the construction of complex target molecules.

Advanced Applications in Material Science Precursors and Supramolecular Chemistry

Utilization in the Construction of Functional Organic Materials Scaffolds

The bifunctional nature of tert-butyl 2,6-dibromoisonicotinate, with two addressable bromine atoms, positions it as a key potential component for the synthesis of novel organic materials.

Monomer for Polymer Synthesis (Focus on Polymer Architecture and Bonding, not material properties)

This compound could serve as a monomer in various polymerization reactions, primarily through cross-coupling methodologies. The bromine atoms at the 2 and 6 positions of the pyridine (B92270) ring are susceptible to substitution reactions, allowing for the formation of polymer chains.

For instance, in a Yamamoto or Suzuki-type cross-coupling reaction, the bromine atoms can be replaced by new carbon-carbon bonds. This would lead to the formation of a polymer where the pyridine units are linked together. The architecture of such a polymer would be dictated by the nature of the co-monomer or the reaction conditions.

Linear Polymers: If reacted with a bifunctional linker that can substitute both bromine atoms, a linear polymer chain would be formed. The pyridine units would be regularly spaced along the polymer backbone.

Branched Polymers: By controlling the stoichiometry and reaction conditions, it might be possible to achieve partial substitution, leaving some bromine atoms unreacted. These remaining bromine atoms could then serve as initiation points for the growth of polymer branches, leading to a more complex, branched architecture.

Table 1: Potential Polymer Architectures from this compound

| Polymer Architecture | Polymerization Strategy | Resulting Bond Type | Key Feature |

| Linear | Yamamoto or Suzuki cross-coupling with a bifunctional linker | Carbon-Carbon | Regular spacing of pyridine units |

| Branched | Controlled stoichiometric cross-coupling | Carbon-Carbon | Unreacted bromine sites for branching |

Building Blocks for Self-Assembled Systems

The defined geometry of the pyridine ring and the potential for directional interactions make this compound a candidate for the construction of self-assembled supramolecular structures. Through reactions that replace the bromine atoms with functionalities capable of non-covalent interactions (e.g., hydrogen bonding moieties, metal-coordinating groups), this molecule can be transformed into a tecton for creating discrete, ordered assemblies.

For example, substitution of the bromine atoms with isonicotinic acid derivatives could lead to the formation of a V-shaped molecule with two hydrogen-bonding sites. These molecules could then self-assemble into larger cyclic structures or linear chains through hydrogen bonding.

Role in Ligand Design for Catalysis and Coordination Chemistry

The pyridine nitrogen atom in this compound is a potential coordination site for metal ions. By modifying the molecule at the 2 and 6 positions, it can be converted into a precursor for various polydentate ligands.

Precursor to Polydentate Pyridine Ligands

The bromine atoms can be substituted with other donor groups to increase the denticity of the resulting ligand. For example, reaction with a molecule containing a secondary amine could introduce two new nitrogen donor atoms, transforming the initial monodentate pyridine into a tridentate NNN ligand. The specific nature of the introduced side arms would determine the coordination properties of the final ligand.

This synthetic flexibility allows for the creation of a library of ligands with varying donor atoms and steric and electronic properties, which could then be screened for applications in catalysis or as metal-sequestering agents.

Influence of Steric Hindrance from the Tert-butyl Group on Coordination Geometries

The bulky tert-butyl group ortho to the pyridine nitrogen is expected to exert significant steric influence on the coordination of a metal ion. This steric hindrance can have several consequences for the resulting coordination complex:

Distortion of Coordination Geometry: The tert-butyl group can prevent the ideal coordination geometry from being achieved. For example, in an octahedral complex, the ligands may be forced to adopt a distorted arrangement to accommodate the bulky group.

Creation of a Cavity: The steric bulk can create a protected pocket or cavity around the metal center. This can be advantageous in catalysis, as it may influence the substrate selectivity of a catalytic reaction.

Stabilization of Lower Coordination Numbers: The steric hindrance may prevent the coordination of a larger number of ligands, thereby stabilizing complexes with lower coordination numbers.

The interplay between the electronic properties of the pyridine ring and the steric demands of the tert-butyl group would ultimately determine the structure and reactivity of the resulting metal complexes.

Table 2: Predicted Influence of the Tert-butyl Group on Coordination Complexes

| Feature | Influence on Coordination Geometry | Potential Application |

| Steric Bulk | Distortion from ideal geometries | Modulating catalytic activity |

| Steric Shielding | Creation of a protected active site | Enhancing substrate selectivity |

| Steric Hindrance | Stabilization of lower coordination numbers | Accessing unique reactive species |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of greener and more sustainable chemical manufacturing is a major driver in the evolution of synthetic methodologies for pyridine (B92270) derivatives like tert-butyl 2,6-dibromoisonicotinate. nih.govresearchgate.netbenthamscience.com Traditional synthetic pathways often involve harsh reaction conditions and the use of hazardous reagents. benthamscience.com Consequently, the development of novel synthetic strategies that are both environmentally benign and economically viable is a key area of future research.

Current research in sustainable chemistry is exploring several promising avenues for the synthesis of pyridine scaffolds. nih.gov These include one-pot multicomponent reactions, the use of green catalysts, and the adoption of environmentally friendly solvents or even solvent-free conditions. nih.govresearchgate.net Techniques such as microwave-assisted and ultrasonic synthesis are also being investigated to improve reaction efficiency and reduce energy consumption. nih.govresearchgate.net The use of ionic liquids as both catalysts and solvents is another area of active development, offering advantages like recyclability and improved reaction control. benthamscience.com

A notable trend is the move towards heterogeneous catalysts, such as metal-organic frameworks (MOFs), which offer high surface area, tunable porosity, and easy separation from the reaction mixture. acs.org For instance, a PET@UiO-66 vial has been successfully used as a robust and recyclable catalyst for the sustainable synthesis of 2,4,6-trisubstituted pyridines. acs.org These innovative approaches are expected to lead to more efficient and sustainable methods for producing this compound and other valuable pyridine derivatives.

Expanding the Scope of Metal-Catalyzed Reactions

The two bromine atoms on the pyridine ring of this compound make it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups onto the pyridine core. Future research will likely focus on expanding the range of metal-catalyzed transformations that can be applied to this substrate.

Key areas of exploration include the development of more efficient and selective catalysts for well-established reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. Furthermore, there is growing interest in developing novel coupling reactions that can introduce new types of functional groups. For example, methods for the direct C-H functionalization of pyridine rings are being actively investigated as a more atom-economical approach to substitution.

The development of catalysts that can selectively functionalize one bromine atom over the other in 2,6-dihalopyridines remains a significant challenge and a key area for future research. Achieving such selectivity would provide a powerful tool for the stepwise and controlled synthesis of complex, unsymmetrically substituted pyridine derivatives.

Asymmetric Synthesis Applications

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often dependent on its specific stereochemistry. While direct applications of this compound in asymmetric synthesis are not yet widely reported, its potential as a precursor for chiral pyridine derivatives is significant.

Future research is expected to explore the use of this compound in the synthesis of chiral ligands for asymmetric catalysis. The pyridine nitrogen and the ester group can act as coordination sites for metal centers, while the bromine atoms provide handles for further functionalization to create a chiral environment. The development of such ligands could enable a wide range of enantioselective transformations.

Another avenue of research involves the asymmetric functionalization of the pyridine ring itself. This could be achieved through the use of chiral catalysts or reagents that can differentiate between the two enantiotopic bromine atoms or the two faces of the pyridine ring. The successful development of such methods would provide direct access to enantiomerically enriched pyridine building blocks for the synthesis of complex chiral molecules. For example, the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate for a lipid-lowering drug, highlights the importance of developing biocatalysts for asymmetric synthesis. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made. mit.eduvapourtec.com These technologies offer numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for high-throughput screening and optimization. vapourtec.com

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.orgresearchgate.net This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. organic-chemistry.org The application of flow chemistry to the synthesis and functionalization of pyridine derivatives, including those derived from this compound, is a promising area for future research. organic-chemistry.orgresearchgate.net For example, the continuous flow synthesis of pyridinium (B92312) salts has been shown to be highly efficient, with rapid reaction times and high yields. nih.govrsc.org

Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the discovery and optimization of new reactions and synthetic routes. rsc.orgconicet.gov.ar By systematically varying reaction conditions and analyzing the outcomes in real-time, these systems can rapidly identify optimal parameters for a given transformation. rsc.org The integration of this compound into such automated workflows could significantly expedite the development of new functionalized pyridine derivatives for a wide range of applications.

Advanced Spectroscopic Techniques for Real-time Mechanistic Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced spectroscopic techniques are increasingly being used for the real-time monitoring of chemical reactions, providing valuable insights into the formation of intermediates and the kinetics of different reaction pathways. nih.govnumberanalytics.comnih.govspectroscopyonline.comku.ac.ke

For reactions involving this compound, techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be employed to follow the progress of the reaction in real-time. nih.gov This allows for the identification of transient intermediates and the elucidation of complex reaction networks. For instance, real-time two-dimensional NMR spectroscopy has been used to analyze the formation of alkylpyrimidines, confirming postulated intermediates and revealing new ones. nih.gov

Ultrafast spectroscopic techniques, operating on the femtosecond timescale, can provide even more detailed information about the elementary steps of a reaction, such as bond breaking and bond formation. spectroscopyonline.com The application of these advanced analytical methods to the study of reactions involving this compound will undoubtedly lead to a more profound understanding of its reactivity and pave the way for the rational design of more efficient and selective synthetic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.